molecular formula C19H24Cl2N2O B2595012 3-(3,4-Dichlorophenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one CAS No. 2415487-61-3

3-(3,4-Dichlorophenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one

Cat. No.: B2595012
CAS No.: 2415487-61-3
M. Wt: 367.31
InChI Key: FHIQBMPIVYMRDL-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3,4-dichlorophenyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the octahydrocyclopenta[c]pyrrol-2-yl group: This can be done through various coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)-1-(3-azetidinyl)propan-1-one: Lacks the octahydrocyclopenta[c]pyrrol-2-yl group.

    3-(3,4-Dichlorophenyl)-1-(3-pyrrolidinyl)propan-1-one: Contains a pyrrolidine ring instead of the azetidine ring.

Uniqueness

The presence of the octahydrocyclopenta[c]pyrrol-2-yl group in 3-(3,4-Dichlorophenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one may confer unique properties, such as enhanced biological activity or improved pharmacokinetic profiles, compared to similar compounds.

Properties

IUPAC Name

1-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(3,4-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24Cl2N2O/c20-17-6-4-13(8-18(17)21)5-7-19(24)23-11-16(12-23)22-9-14-2-1-3-15(14)10-22/h4,6,8,14-16H,1-3,5,7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIQBMPIVYMRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C(=O)CCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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